Tyloxapol Tyloxapol Tyloxapol is a polymeric compound resulting from the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde to give a chain in which 6-8 molecules are linked together by CH2 groups ortho to the phenolic hydroxy groups, which have then undergone reaction with oxirane to give polyoxyethyleneoxy moieties, Ar(OCH2CH2)xOH, where x = 8-10. A nonionic liquic polymer, it inhibits lipoprotein lipase and hence clearance of triglyceride from the plasma, so is used to induce hyperlipidaemia in test animals. Also used as a surfactant to aid liquefaction and removal of mucus- and pus-containing bronchopulmonary secretions. It has a role as an inhibitor, an excipient, a surfactant and an apoptosis inducer.
Tyloxapol is a non-ionic detergent often used as a surfactant.
Brand Name: Vulcanchem
CAS No.: 25301-02-4
VCID: VC21355375
InChI: InChI=1S/C14H22O.C2H4O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2-3-1;1-2/h6-9,15H,10H2,1-5H3;1-2H2;1H2
SMILES: CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1
Molecular Formula: C17H28O3
Molecular Weight: 280.4 g/mol

Tyloxapol

CAS No.: 25301-02-4

Cat. No.: VC21355375

Molecular Formula: C17H28O3

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Tyloxapol - 25301-02-4

CAS No. 25301-02-4
Molecular Formula C17H28O3
Molecular Weight 280.4 g/mol
IUPAC Name formaldehyde;oxirane;4-(2,4,4-trimethylpentan-2-yl)phenol
Standard InChI InChI=1S/C14H22O.C2H4O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2-3-1;1-2/h6-9,15H,10H2,1-5H3;1-2H2;1H2
Standard InChI Key MDYZKJNTKZIUSK-UHFFFAOYSA-N
SMILES CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1
Canonical SMILES CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1

Chemical Identity and Properties

Tyloxapol (CAS No. 25301-02-4) is classified as a polymeric surfactant with specific physical and chemical characteristics that contribute to its functional versatility. Its molecular properties and physical attributes are essential to understanding its applications.

Basic Identification

Tyloxapol is identified by several synonyms in scientific literature, including alevaire, superinone, triton WR1339, and macrocyclon . Its molecular formula is C17H28O3 with a corresponding molecular weight of 280.41 .

Physical and Chemical Properties

The compound presents as a viscous liquid with a clear to hazy yellow or amber coloration . Table 1 summarizes the key physical and chemical properties of Tyloxapol.

PropertyValue
Density1.1
Flash point113°C
Recommended storageUnder inert gas (nitrogen or argon) at 2-8°C
SolubilitySlightly soluble in chloroform, DMSO, and methanol
Physical formViscous liquid
ColorClear to hazy yellow to amber
LogP (estimated)4.930

Table 1: Physical and Chemical Properties of Tyloxapol

Chemical Structure and Synthesis

Tyloxapol is a polymeric compound resulting from the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde, producing a chain where 6-8 molecules are linked together by CH2 groups. These groups are positioned ortho to the phenolic hydroxy groups, which subsequently react with oxirane to generate polyoxyethyleneoxy moieties . The general structural formula can be represented as Ar(OCH2CH2)xOH, where x typically ranges from 8-10.

Pharmacological Mechanism of Action

The biological activity of Tyloxapol is multifaceted, affecting several physiological pathways that explain its therapeutic applications.

Lipid Metabolism Effects

Tyloxapol exerts significant effects on lipid metabolism by inhibiting lipoprotein lipase activity. When administered, particularly via intraperitoneal injection, it blocks plasma lipolytic activity, preventing the breakdown of triglyceride-rich lipoproteins . This mechanism inhibits triglyceride uptake, resulting in experimental hyperlipidemia - a property exploited in animal research models.

Anti-inflammatory Activities

Research has established that Tyloxapol possesses notable anti-inflammatory properties. The compound inhibits the activation of nuclear factor-kappa B (NF-kappa B), a critical transcription factor in inflammatory responses . It also reduces the resting secretion of interleukin-8 (IL-8) in cultured human monocytes.

Further anti-inflammatory effects include inhibition of lipopolysaccharide (LPS)-stimulated release of multiple pro-inflammatory cytokines:

  • Tumor necrosis factor-alpha (TNF-α)

  • Interleukin-1 beta (IL-1β)

  • Interleukin-6 (IL-6)

  • Interleukin-8 (IL-8)

  • Granulocyte-macrophage colony-stimulating factor (GM-CSF)

Additionally, Tyloxapol suppresses the production of inflammatory eicosanoids, including thromboxane A2 and leukotriene B4 .

Mucolytic and Surface-Active Properties

In respiratory applications, Tyloxapol demonstrates four primary mechanisms of action:

  • Secretolytic action

  • Reduction of surface tension

  • Dissolution of mucus coatings

  • Down-regulation of inflammation

These properties collectively contribute to its effectiveness in liquefying sputum and facilitating its clearance from the respiratory tract. Studies have shown that small quantities of Tyloxapol applied as an aerosol can reduce sputum viscosity by 10% to 20% according to rotational viscosimetry measurements .

Clinical Applications

The unique properties of Tyloxapol have led to several established clinical applications, particularly in respiratory medicine.

Respiratory Therapeutics

Tyloxapol's primary clinical application is as a mucolytic agent to aid in the liquefaction and removal of mucopurulent bronchopulmonary secretions . When administered via nebulization, the compound penetrates mucous walls, dissolving viscous and dried secretions, thereby enabling increased ciliary activity in the respiratory tract .

Neonatal Respiratory Distress Syndrome

Tyloxapol has been used as a component in surfactant preparations for treating neonatal respiratory distress syndrome. In combination with colfosceril and cetyl alcohol (as EXOSURF NEONATAL), it is indicated for prophylactic treatment of infants with birth weights less than 1350 grams who are at risk of developing respiratory distress syndrome, as well as for rescue treatment of infants who have already developed the condition .

Research Findings

Scientific investigations into Tyloxapol have yielded important findings regarding its efficacy, safety, and potential mechanisms.

Clinical Trial Data

The randomized controlled trial mentioned previously provides valuable evidence for Tyloxapol's clinical effectiveness. The study employed a crossover design with 21 treated patients (19 completing per protocol) ranging from 47 to 73 years old (median age 63.5) .

Sample size calculation for this study was based on an expected difference in sputum weight of about 1.2 g (approximately 40% greater than saline), with a standard deviation of 1.7 g and assumed correlation between sputum weights of 0.75. This calculation determined that 20 patients would provide 80% power to detect the anticipated difference .

Laboratory Findings

Laboratory investigations have confirmed Tyloxapol's anti-inflammatory effects. The macrophage activation test (MAT) employed in research involved LPS-stimulation of whole blood cells in the presence of varying concentrations of Tyloxapol (0, 0.001, 0.01, 0.1, and 1.0 mg/ml) to measure cytokine release . These in vitro studies supported the anti-inflammatory properties observed in clinical settings.

Additional Applications

Beyond its primary clinical uses, Tyloxapol has found applications in several other contexts.

Laboratory and Research Applications

Tyloxapol serves as a valuable tool in research settings, particularly as:

  • A detergent

  • A dispersing agent

  • An encapsulating agent

  • A hydroxyl radical scavenger

Animal Models

The compound's ability to block lipoprotein lipase activity makes it useful for inducing experimental hyperlipidemia in animal models, facilitating research into lipid metabolism disorders .

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